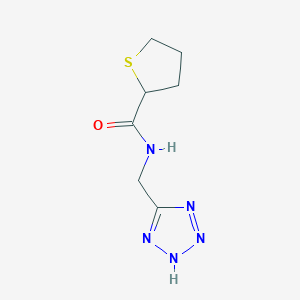
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide, commonly known as TTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TTM is a tetrazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. In
科学的研究の応用
TTM has been found to have various scientific research applications due to its unique chemical properties. One of the most significant applications of TTM is in the field of neuroscience, where it has been used as a tool to study the role of calcium channels in synaptic transmission. TTM has also been used in studies involving the regulation of intracellular calcium levels, as well as in the investigation of the effects of calcium channel blockers on cellular processes.
作用機序
The mechanism of action of TTM involves its interaction with calcium channels in cells. TTM has been found to bind to the L-type calcium channel in neurons, thereby inhibiting the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in synaptic transmission and neuronal excitability, which can have various effects on cellular processes.
Biochemical and physiological effects
TTM has been found to have various biochemical and physiological effects, which make it a promising candidate for research studies. Some of the effects of TTM include the inhibition of voltage-gated calcium channels, the modulation of intracellular calcium levels, and the regulation of synaptic transmission. TTM has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using TTM in lab experiments is its specificity for calcium channels, which allows for targeted investigations of cellular processes involving calcium signaling. TTM is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using TTM is its potential toxicity, which can vary depending on the concentration used in experiments. Therefore, careful dosing and monitoring of TTM is necessary to ensure the safety of experimental subjects.
将来の方向性
There are several future directions for research involving TTM. One potential direction is the investigation of its effects on other types of calcium channels, as well as its interactions with other cellular processes. Additionally, TTM could be used in the development of new drugs for the treatment of various diseases, such as Alzheimer's and Parkinson's. Further studies are also needed to determine the optimal dosing and safety parameters for TTM in various experimental settings.
Conclusion
In conclusion, TTM is a promising chemical compound that has various scientific research applications. Its unique chemical properties make it a valuable tool for investigating cellular processes involving calcium signaling, synaptic transmission, and inflammation. While there are limitations to its use, TTM has the potential to contribute significantly to the development of new drugs and treatments for various diseases. Further research is needed to fully explore the potential of TTM and its applications in scientific research.
合成法
The synthesis of TTM involves the reaction of 2-mercaptothiolane carboxamide with sodium azide in the presence of a copper catalyst. The reaction yields TTM as a white crystalline powder, which can be purified using various methods such as recrystallization or column chromatography. The purity and yield of TTM can be determined using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5OS/c13-7(5-2-1-3-14-5)8-4-6-9-11-12-10-6/h5H,1-4H2,(H,8,13)(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUNTKSIGHKBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)NCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-tetrazol-5-ylmethyl)thiolane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)




![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)